Ethyl 2-amino-4-isopropylthiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C9H14N2O2S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-isopropylthiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-4-isopropylthiazole-5-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-isopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Isopropylthiazole: Lacks the amino and carboxylate groups but shares the thiazole core.
Ethyl 2-amino-5-isopropylthiazole-4-carboxylate: A positional isomer with different reactivity and properties.
Uniqueness
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate is unique due to the presence of both amino and carboxylate groups on the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Biological Activity
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate (EITC) is a heterocyclic compound belonging to the thiazole family, characterized by its unique structural features that confer significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
EITC has the molecular formula and features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of both amino and carboxylate groups enhances its reactivity and biological interactions.
Biological Activity Overview
EITC has been studied for various biological activities, primarily focusing on its antimicrobial , antifungal , and anticancer properties.
Antimicrobial and Antifungal Properties
Research indicates that EITC exhibits potent antimicrobial activity against a range of bacteria and fungi. A study evaluating thiazole derivatives reported that compounds similar to EITC demonstrated significant bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. EITC itself has shown moderate antifungal activity against Candida albicans .
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Bactericidal | |
Bacillus subtilis | Bactericidal | |
Candida albicans | Moderate antifungal |
Anticancer Activity
EITC has also been investigated for its anticancer potential. A study highlighted that thiazole derivatives, including EITC, revealed broad-spectrum anticancer activity against multiple tumor cell lines. Notably, EITC showed effectiveness in inhibiting cell proliferation in various cancer types, with IC50 values indicating significant cytotoxicity .
The mechanism by which EITC exerts its biological effects involves several pathways:
- Enzyme Interaction : The thiazole ring can interact with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The amino group may form hydrogen bonds with biological molecules, enhancing binding affinity to target receptors.
- Induction of Apoptosis : In cancer cells, EITC may trigger apoptotic pathways leading to cell death .
Case Study 1: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, EITC was found to be among the most effective compounds against Staphylococcus aureus, comparable to established antibiotics like ampicillin. This suggests potential for development as a therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Screening
A high-throughput screening of thiazole derivatives identified EITC as a promising candidate with significant anticancer activity against various cell lines. The compound's ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells was particularly noted, indicating its potential as a novel anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of EITC, it is essential to compare it with similar compounds:
Compound | Biological Activity | Notes |
---|---|---|
2-Aminothiazole | Antimicrobial | Simpler analog with similar activities |
4-Isopropylthiazole | Limited activity | Lacks amino and carboxylate groups |
Ethyl 2-amino-5-isopropylthiazole-4-carboxylate | Different reactivity | Positional isomer with distinct properties |
EITC stands out due to its dual functional groups that enhance both chemical reactivity and biological efficacy.
Properties
IUPAC Name |
ethyl 2-amino-4-propan-2-yl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYUBFVIKXSBTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356437 | |
Record name | Ethyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72850-76-1 | |
Record name | Ethyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.